[4-(2-methoxyphenyl)piperazino](1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyphenyl)piperazinomethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrazole ring substituted with a phenyl group, connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)piperazinomethanone typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyphenylpiperazine with 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)piperazinomethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-methoxyphenyl)piperazinomethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, 4-(2-methoxyphenyl)piperazinomethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
3-(5-methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A complex organic compound with structural similarities.
Uniqueness
What sets 4-(2-methoxyphenyl)piperazinomethanone apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C22H24N4O2/c1-24-20(16-18(23-24)17-8-4-3-5-9-17)22(27)26-14-12-25(13-15-26)19-10-6-7-11-21(19)28-2/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
DVNYKQOSZRZJIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.